molecular formula C17H20ClFN4O3S B2939404 3-(2-chloro-6-fluorophenyl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)propan-1-one CAS No. 1448124-68-2

3-(2-chloro-6-fluorophenyl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)propan-1-one

Cat. No. B2939404
CAS RN: 1448124-68-2
M. Wt: 414.88
InChI Key: YNKFENHROHJZFL-UHFFFAOYSA-N
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Description

3-(2-chloro-6-fluorophenyl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C17H20ClFN4O3S and its molecular weight is 414.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

Research has explored the synthesis and evaluation of compounds with similar structural motifs for their cytotoxic activity against several tumor cell lines. Notably, compounds exhibiting potent cytotoxicity by in vitro testing and significant antitumor activity against human carcinoma cells have been identified, without causing undesirable effects in mice (Naito et al., 2005).

Rhodium-Catalyzed Synthesis for Neuroleptic Agents

Another study focuses on the synthesis of neuroleptic agents through rhodium-catalyzed hydroformylation. This process is key for the synthesis of compounds such as Fluspirilen and Penfluridol, which contain a specific phenylpiperazine moiety crucial for their pharmaceutical activity (Botteghi et al., 2001).

Antimicrobial Activity

The antimicrobial properties of piperidine derivatives have been investigated, particularly against pathogens affecting tomato plants. Compounds were synthesized and evaluated for their efficacy against bacterial and fungal pathogens, with several showing significant potent antimicrobial activities (Vinaya et al., 2009).

Multidrug-Resistant Tuberculosis (MDR-TB) Related Substances

A study identified and characterized related substances in the drug substance for MDR-TB treatment. Spectroscopic techniques like NMR, FT-IR, and HRMS were employed for the characterization, contributing to the understanding of related substances and intermediates in drug synthesis processes (Jayachandra et al., 2018).

Phosphoinositide-3-Kinase Inhibitors

The search for effective phosphoinositide-3-kinase inhibitors led to the synthesis of compounds with potential pharmacological properties. These efforts are directed towards finding treatments for conditions by inhibiting specific molecular pathways, demonstrating the compound's utility in developing targeted therapies (Lanman et al., 2014).

properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-1-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClFN4O3S/c1-22-11-20-21-17(22)27(25,26)12-7-9-23(10-8-12)16(24)6-5-13-14(18)3-2-4-15(13)19/h2-4,11-12H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKFENHROHJZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)CCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chloro-6-fluorophenyl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)propan-1-one

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